Sec-butyl methyl ether
Overview
Description
Sec-butyl methyl ether, also known as 2-methoxybutane, is an acyclic methyl ether with the molecular formula C5H12O. It is a colorless liquid with a characteristic ether-like odor. This compound is used primarily as a solvent in organic synthesis due to its ability to dissolve a wide range of substances .
Scientific Research Applications
Sec-butyl methyl ether has a variety of applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis and in the preparation of other chemical compounds.
Biology: It serves as a medium for various biochemical reactions.
Medicine: While not directly used as a drug, it is employed in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of perfumes, dyes, and other industrial chemicals.
Mechanism of Action
Target of Action
Sec-butyl methyl ether, also known as 2-methoxybutane, is primarily used as a solvent in organic synthesis Its primary role is to dissolve other substances and facilitate chemical reactions .
Mode of Action
As a solvent, this compound interacts with substances by dissolving them, thereby facilitating their interaction with other compounds. This is achieved through the polarity of the ether group, which allows it to interact with a wide range of compounds .
Biochemical Pathways
This compound doesn’t directly participate in any biochemical pathways. It can influence these pathways indirectly by affecting the solubility and reactivity of the compounds involved in these pathways .
Pharmacokinetics
Like other ethers, it’s likely to be absorbed through the skin and lungs, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of this compound’s action is the dissolution of other compounds, facilitating their interaction in chemical reactions. It doesn’t have a direct effect on cells or tissues .
Safety and Hazards
Sec-butyl methyl ether is highly flammable . It forms explosive mixtures with air at elevated temperatures . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and only non-sparking tools should be used . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sec-butyl methyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of sodium sec-butylate with methyl iodide . This reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods: On an industrial scale, this compound is produced by the intermolecular dehydration of sec-butyl alcohol and methanol . This method is efficient and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Sec-butyl methyl ether primarily undergoes substitution reactions. For instance, it can be cleaved by strong acids such as hydroiodic acid (HI) to form sec-butyl iodide and methanol .
Common Reagents and Conditions:
Substitution: Hydroiodic acid (HI) is commonly used for the cleavage of this compound.
Oxidation and Reduction: While this compound is relatively stable, it can undergo oxidation under harsh conditions to form corresponding alcohols and acids.
Major Products:
Substitution: Sec-butyl iodide and methanol.
Oxidation: Sec-butyl alcohol and butyric acid.
Comparison with Similar Compounds
Methyl tert-butyl ether (MTBE): Used as a gasoline additive to increase octane rating.
Di-sec-butyl ether: Another ether with similar solvent properties but different structural characteristics.
Uniqueness: Sec-butyl methyl ether is unique due to its specific structural configuration, which provides distinct solvent properties compared to other ethers. Its ability to dissolve a wide range of substances makes it particularly valuable in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-methoxybutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-4-5(2)6-3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNIMHIOIXPIQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871171 | |
Record name | 2-Methoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6795-87-5 | |
Record name | 2-Methoxybutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6795-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ether, sec-butyl methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006795875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | sec-Butyl methyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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